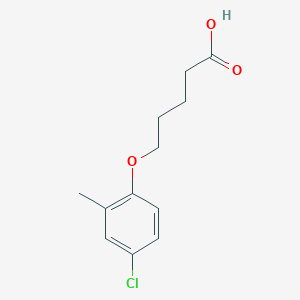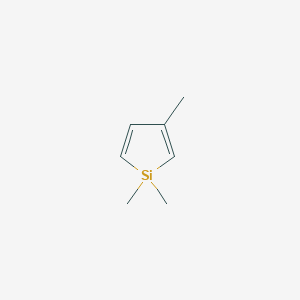
1,1,3-Trimethyl-1H-silole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3-Trimethyl-1H-silole is a silicon-containing five-membered cyclic diene, also known as a silacyclopentadiene. This compound is part of the broader class of siloles, which have garnered significant attention due to their unique electronic structures and photophysical properties. Siloles are known for their high electron affinities and mobilities, making them valuable in various scientific and industrial applications .
Métodos De Preparación
The synthesis of 1,1,3-Trimethyl-1H-silole typically involves the reaction of silicon atoms with organic compounds under controlled conditions. One common method includes the reaction of silicon atoms with benzene molecules in a solid neon matrix, followed by UV light irradiation to form the silole structure . Industrial production methods may involve similar synthetic routes but on a larger scale, with precise control over reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1,1,3-Trimethyl-1H-silole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of silole oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of silole hydrides.
Substitution: Siloles can undergo substitution reactions where hydrogen atoms are replaced by other functional groups, often using reagents like halogens or alkylating agents
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silole oxides, while substitution can produce various functionalized siloles.
Aplicaciones Científicas De Investigación
1,1,3-Trimethyl-1H-silole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex silicon-containing compounds and polymers.
Medicine: Research is ongoing into the use of silole compounds in drug delivery systems and as therapeutic agents.
Mecanismo De Acción
The unique properties of 1,1,3-Trimethyl-1H-silole are attributed to its electronic structure, particularly the σ*–π* conjugation between the σ* orbital of the silicon atom and the π* orbitals of the butadiene moiety. This conjugation stabilizes the lowest unoccupied molecular orbital (LUMO) of the silole, enhancing its electron affinity and mobility . The restricted intramolecular rotations of the peripheral groups also contribute to its aggregation-induced emission (AIE) properties, making it a strong emitter in the aggregated state .
Comparación Con Compuestos Similares
1,1,3-Trimethyl-1H-silole can be compared to other siloles such as:
1,1-Dimethyl-2,3,4,5-tetraphenylsilole: Known for its high luminescence and electron mobility.
1,1-Diphenyl-2,3,4,5-tetra(m-tolyl)-1H-silole: Exhibits blue-shifted emission and is used as a chemosensor for nitro explosives.
Hexaphenylsilole: A reference compound for studying the effects of substituents on silole properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its electronic properties and reactivity, making it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
82764-04-3 |
|---|---|
Fórmula molecular |
C7H12Si |
Peso molecular |
124.25 g/mol |
Nombre IUPAC |
1,1,3-trimethylsilole |
InChI |
InChI=1S/C7H12Si/c1-7-4-5-8(2,3)6-7/h4-6H,1-3H3 |
Clave InChI |
JMHDRLONERVWNR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C[Si](C=C1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,3S,4R)-2,2,3-Trimethylbicyclo[2.2.1]heptane](/img/structure/B14407857.png)
![Benzoic acid, 4-[(1-chloro-2-oxopropylidene)hydrazino]-, ethyl ester](/img/structure/B14407864.png)
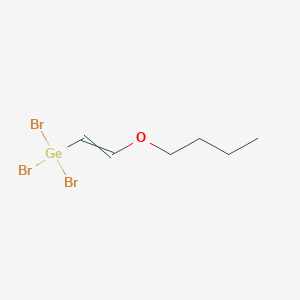
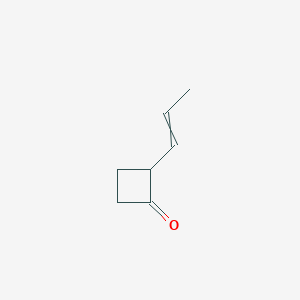


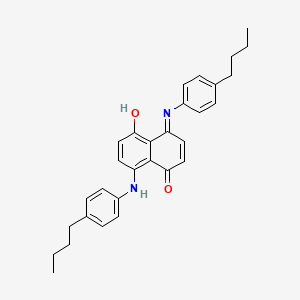
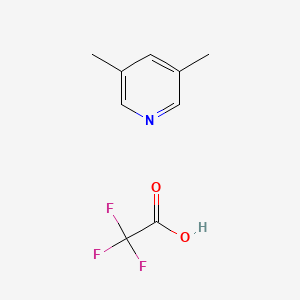
![Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane](/img/structure/B14407894.png)
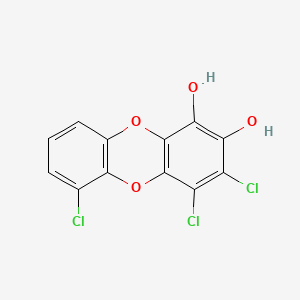

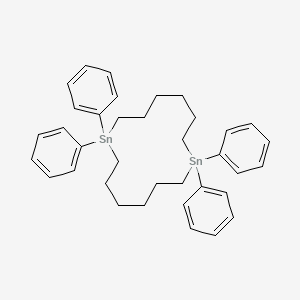
![{[(Trimethylsilyl)oxy]imino}methanone](/img/structure/B14407913.png)
